Product packaging for N-methylcarbamylcholine(Cat. No.:CAS No. 14721-69-8)

N-methylcarbamylcholine

Cat. No.: B086593
CAS No.: 14721-69-8
M. Wt: 161.22 g/mol
InChI Key: YAUZNKLMKRQDAM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of its Identification and Application as a Research Probe

The development of synthetic analogs of acetylcholine (B1216132), such as N-methylcarbamylcholine, was driven by the need for more stable and selective tools to study the cholinergic system. As a synthetic compound, it was designed to probe the function of acetylcholine receptors. ontosight.ai By the late 1980s, this compound was being characterized as a novel agonist with a notable selectivity for nicotinic acetylcholine receptors. nih.gov

A pivotal application in its history as a research probe has been the use of its radiolabeled form, specifically tritiated this compound ([³H]this compound). uns.edu.ar This radioligand proved invaluable for binding studies aimed at mapping the location and density of nicotinic acetylcholine receptors in the brain. nih.govcdnsciencepub.com These studies provided evidence that radiolabeled this compound could selectively bind to these receptors in the rat brain, helping to differentiate them from muscarinic sites. nih.gov This selectivity made it a powerful tool for investigating the specific roles of nicotinic receptor subtypes in neuronal processes.

Significance in Understanding Cholinergic System Dynamics

The significance of this compound in neuropharmacology stems from its utility in dissecting the complex actions of the cholinergic system. By acting as an agonist, it allows researchers to stimulate specific receptor populations and observe the resulting physiological or behavioral effects. ontosight.ai While it interacts with both muscarinic and nicotinic receptors, its particular value has been noted in studies of nicotinic receptor function. ontosight.ainih.gov

Key Research Applications:

Receptor Characterization: The use of this compound, especially its radiolabeled form, has been instrumental in characterizing the binding sites of nicotinic receptors in the brain of both rats and humans. uns.edu.arcdnsciencepub.com

Neurotransmitter Release: Studies have employed this compound to investigate the role of nicotinic autoreceptors, which are presynaptic receptors that modulate the release of acetylcholine. cdnsciencepub.comresearchgate.net For instance, research has examined the effect of this compound on acetylcholine release from brain slices, providing insights into how cholinergic signaling is regulated. researchgate.net

Peripheral vs. Central Effects: Because this compound is a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier. ontosight.ai This property is highly significant as it allows researchers to study peripheral cholinergic effects in isolation, without the confounding influence of the central nervous system. ontosight.ai

Disease Research: Its application as a research tool has implications for understanding diseases associated with cholinergic dysfunction. ontosight.ai Research into Alzheimer's disease, for example, has used [³H]this compound to investigate alterations in nicotinic receptors in the human brain. cdnsciencepub.comresearchgate.net

Table 2: Research Findings with this compound

Area of Study Finding Significance Source
Receptor Binding Radiolabelled this compound selectively binds to nicotinic acetylcholine receptors in the rat brain. Provided a tool to map and quantify nicotinic receptors. nih.govcdnsciencepub.com
Neurotransmitter Modulation As a nicotinic agonist, it enhances the spontaneous release of acetylcholine from hippocampal and cortical slices. Demonstrated the function of nicotinic autoreceptors in modulating cholinergic transmission. researchgate.net

| Neurodegenerative Disease | Binding sites for [³H]this compound are altered in Alzheimer's disease. | Linked changes in nicotinic receptors to the pathology of Alzheimer's. | cdnsciencepub.comresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N2O2+ B086593 N-methylcarbamylcholine CAS No. 14721-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14721-69-8

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium

InChI

InChI=1S/C7H16N2O2/c1-8-7(10)11-6-5-9(2,3)4/h5-6H2,1-4H3/p+1

InChI Key

YAUZNKLMKRQDAM-UHFFFAOYSA-O

SMILES

CNC(=O)OCC[N+](C)(C)C

Canonical SMILES

CNC(=O)OCC[N+](C)(C)C

Other CAS No.

14721-69-8

Synonyms

methylcarbachol
methylcarbamylcholine
N-methylcarbamylcholine

Origin of Product

United States

Cholinergic Receptor Target Engagement by N Methylcarbamylcholine

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

N-methylcarbamylcholine (MCC) is a cholinergic compound that demonstrates a notable preference for nicotinic acetylcholine receptors (nAChRs) over muscarinic receptors. nih.govtocris.com This selectivity has positioned it as a valuable tool in the pharmacological characterization of nAChRs.

Agonistic Efficacy and Potency at nAChRs

This compound acts as an agonist at nicotinic acetylcholine receptors. nih.gov Its agonistic properties have been demonstrated in various tissues. For instance, MCC can depolarize isolated sympathetic ganglia in rats, an effect that is inhibited by the nicotinic antagonist d-tubocurarine but not by the muscarinic antagonist atropine (B194438). nih.gov Furthermore, MCC stimulates the release of [3H]noradrenaline from cultured adrenal medullary cells, and this action is largely blocked by the nicotinic antagonist mecamylamine (B1216088). nih.gov In the frog rectus abdominis muscle, MCC induces contraction that is completely blocked by d-tubocurarine. nih.gov

While it displays clear nicotinic agonism, its potency can be lower than other cholinergic agents like carbachol (B1668302) at certain sites. For example, on the rat isolated ileum, where contraction is mediated by muscarinic receptors, this compound is approximately 42 times less potent than carbachol. nih.gov The agonistic activity of this compound at nAChRs can also lead to desensitization of the receptor response upon prolonged exposure. nih.gov

Radioligand Binding Characterization using [3H]this compound

The tritiated form of this compound, [3H]this compound ([3H]MCC), has been instrumental as a radioligand for studying nAChRs. nih.govnih.gov Its stability and high selectivity for nicotinic sites offer advantages over other radioligands like acetylcholine and nicotine. nih.gov

[3H]MCC binds with high affinity to nAChRs in the brain. nih.govnih.govnih.gov Studies in rat brain preparations have consistently shown specific and saturable binding of [3H]MCC. nih.govnih.govnih.gov Scatchard analysis has revealed a single population of high-affinity binding sites. nih.govnih.gov

The binding parameters, dissociation constant (Kd) and maximum binding capacity (Bmax), have been determined in various brain regions. For instance, in rat cerebral cortex membranes, a Kd of 11.0 nM and a Bmax of 118.4 fmol/mg protein have been reported. nih.gov Another study using slide-mounted tissue sections of rat brain found a Kd value of 1.8 nM and a Bmax of 20.1 fmol/mg protein. nih.gov A separate Scatchard analysis on rat brain membranes yielded a Kd of 1.1 x 10-9 M and a Bmax of 4.0 x 10-14 moles/mg protein. nih.gov In a comparative study, the Kd for [3H]MCC was found to be 1.07 nM with a Bmax of 64 fmol/mg protein in a whole-brain membrane fraction from rats. nih.gov

Table 1: Binding Parameters of [3H]this compound in Rat Brain

Brain Preparation Kd Value Bmax Value Reference
Cerebral Cortex Membranes 11.0 nM 118.4 fmol/mg protein nih.gov
Slide-Mounted Tissue Sections 1.8 nM 20.1 fmol/mg protein nih.gov
Brain Membranes 1.1 nM 40 fmol/mg protein nih.gov
Whole-Brain Membrane Fraction 1.07 nM 64 fmol/mg protein nih.gov

[3H]MCC is considered a valuable radioligand for labeling central nicotinic receptors, particularly the α4β2 subtype, which is the major nAChR subtype in the brain. nih.govplos.org Autoradiographic studies have revealed a distinct distribution pattern of [3H]MCC binding sites in the rat brain. nih.govnih.gov The highest densities are found in the interpeduncular nucleus, various thalamic nuclei, the medial habenular nucleus, and the superior colliculus. nih.govnih.gov Moderate densities are observed in the anterior cingulate cortex, nucleus accumbens, and the substantia nigra compacta and ventral tegmental area. nih.gov This distribution is consistent with the known localization of nAChRs, especially the α4β2 subtype. nih.govcaltech.edu

The nicotinic selectivity of [3H]MCC binding is confirmed by competitive displacement studies. nih.govnih.govnih.gov Nicotinic agonists and antagonists potently inhibit the binding of [3H]MCC, while muscarinic agents are poor displacers. nih.govnih.govnih.gov

Nicotinic agonists such as nicotine, cytisine, and lobeline (B1674988) effectively compete for [3H]MCC binding sites. nih.gov The rank order of potency for displacement is generally (-)-cytisine > (-)-nicotine > (-)-lobeline = methylcarbamylcholine. nih.gov Nicotinic antagonists like dihydro-β-erythroidine and d-tubocurarine also potently inhibit [3H]MCC binding. nih.gov In contrast, muscarinic antagonists such as atropine show little to no displacement. nih.govnih.gov

Table 2: Competitive Displacement of [3H]this compound Binding

Compound Class Potency Reference
(-)-Cytisine Nicotinic Agonist High nih.gov
(-)-Nicotine Nicotinic Agonist High nih.gov
(-)-Lobeline Nicotinic Agonist Moderate nih.gov
Dihydro-β-erythroidine Nicotinic Antagonist High nih.gov
d-Tubocurarine Nicotinic Antagonist High nih.gov
Atropine Muscarinic Antagonist Low/None nih.govnih.gov

The binding of [3H]MCC to nAChRs is a reversible process. nih.gov Kinetic studies have been performed to determine the association and dissociation rate constants. In one study using intact PC12 cells, the average association rate for [3H]nicotine (which binds to the same receptor) was 0.00021 min-1 nM-1 and the dissociation rate was 0.048 min-1 at 4°C. nih.govoup.com In broken cell preparations, the association rate was 0.00042 min-1 nM-1 and the dissociation rate was 0.087 min-1, yielding a Kd of 207 nM. nih.govoup.com These kinetic parameters contribute to the high affinity of the radioligand for the receptor.

Receptor Desensitization and Modulation

This compound (MCC), a cholinergic agonist, can induce receptor desensitization, a process where a receptor's response to an agonist diminishes after prolonged exposure. This is a key modulatory mechanism preventing overstimulation of cholinergic systems. Research has shown that exposure of rat sympathetic ganglia to this compound blocks the compound action potential generated by pre-ganglionic trunk stimulation. nih.gov This effect is attributed to the desensitization of the nicotinic response. nih.gov

Desensitization of the nicotinic acetylcholine receptor is a specific and intrinsic molecular property triggered by sustained agonist binding, leading to the inactivation of its ion channel. nih.gov This process is accompanied by a conformational change in the receptor, which results in an increased affinity for the agonist. nih.gov The mechanism of desensitization can be modulated by various factors, including receptor phosphorylation. nih.gov

In the context of nicotinic acetylcholine receptors (nAChRs), there are four primary conformational states: resting, active (open channel), desensitized (closed channel with high-affinity agonist binding), and an inactive state, which is a more prolonged desensitized state. nih.gov Acute exposure to high concentrations of agonists like this compound shifts the equilibrium towards the active state, leading to signal transduction, which is then followed by the desensitization of the receptor. nih.gov

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Differential Affinity and Agonistic Activity Compared to Nicotinic Receptors

This compound is an analogue of the mixed muscarinic-nicotinic agonist, carbachol, but exhibits a notable selectivity for nicotinic acetylcholine receptors (nAChRs) over muscarinic acetylcholine receptors (mAChRs). nih.govtocris.com This selectivity is evident in its binding affinity and functional activity across different tissues and receptor preparations.

N-methylation of carbachol to yield this compound confers substantial selectivity for nAChRs over mAChRs. tocris.com While it is a potent agonist at nicotinic receptors, its activity at muscarinic sites is considerably weaker. For instance, in contracting the rat isolated ileum, a response mediated by muscarinic receptors, this compound was found to be approximately 42 times less potent than carbachol. nih.gov In contrast, its effects on rat isolated sympathetic ganglia, which are mediated by nicotinic receptors, are prominent and lead to depolarization. nih.gov These effects are inhibited by the nicotinic antagonist d-tubocurarine but not by the muscarinic antagonist atropine. nih.gov

The following table summarizes the comparative potency of this compound and its parent compound, carbachol, in different tissue preparations, highlighting its nicotinic selectivity.

CompoundTissue/PreparationPrimary Receptor TypeObserved EffectRelative PotencyCitation
This compound Rat Isolated IleumMuscarinicContraction~42 times less potent than carbachol nih.gov
Carbachol Rat Isolated IleumMuscarinicContraction- nih.gov
This compound Rat Isolated Sympathetic GangliaNicotinicDepolarizationPotent agonist nih.gov
Carbachol Rat Isolated Sympathetic GangliaNicotinic/MuscarinicDepolarization- nih.gov
This compound Frog Isolated Rectus Abdominis MuscleNicotinicContractionEffect completely blocked by d-tubocurarine nih.gov
Carbachol Frog Isolated Rectus Abdominis MuscleNicotinic/MuscarinicContractionPartially inhibited by atropine or d-tubocurarine nih.gov

Muscarinic Receptor Subtype Engagement (e.g., M1, M2, M3, M4)

Despite its general preference for nicotinic receptors, this compound has been shown to interact with specific muscarinic receptor subtypes, particularly M1 and M2 receptors.

M1 Receptor Engagement: While this compound is often considered to have negligible muscarinic properties in brain tissue, studies using a mouse M1 muscarinic receptor gene-transfected cell line (M1Y1) have revealed significant muscarinic activity. nih.gov In these cells, this compound at concentrations of 10⁻⁶ M or greater induced a transient increase in intracellular Ca²⁺, an effect that was reversible by the muscarinic antagonists atropine and pirenzepine. nih.gov Furthermore, it stimulated phosphoinositide turnover in these M1-expressing cells with an estimated EC₅₀ value 10 times greater than that of carbachol, and this effect was also blocked by atropine. nih.gov This suggests that under certain conditions, such as in systems with high receptor expression or efficient receptor-transduction coupling, this compound can act as an agonist at M1 receptors. nih.gov

M2 Receptor Engagement: Research has utilized radiolabeled this compound ([³H]MCC) as a ligand to identify and characterize cholinergic binding sites. nih.gov Studies have shown that [³H]MCC can be used as a selective ligand for both nicotinic and muscarinic-M2 binding sites in the rat brain. nih.gov The densities of these binding sites were found to be reduced in certain brain regions of aged rats, indicating a role for this compound in probing the status of M2 receptors. nih.gov The ability of this compound to interact with M2 autoreceptors is further supported by findings that these receptors act as negative autoreceptors, modulating acetylcholine release. nih.gov

M3 and M4 Receptor Engagement: Direct and detailed research findings on the specific engagement of M3 and M4 muscarinic receptors by this compound are less documented in the provided search results. While the roles of M3 and M4 receptors in various physiological processes are extensively studied, their specific interaction with this compound is not explicitly detailed. M3 receptors are known to be involved in smooth muscle contraction and glandular secretions, while M4 receptors play a role in modulating neurotransmission in the central nervous system. frontiersin.orgarvojournals.org

The following table summarizes the known interactions of this compound with muscarinic receptor subtypes.

Receptor SubtypeInteraction with this compoundObserved EffectsCitation
M1 Agonist activity in transfected cells- Increase in intracellular Ca²⁺- Stimulation of phosphoinositide turnover nih.gov
M2 Binds to M2 sites ([³H]MCC)Used as a ligand to quantify M2 receptor density nih.gov
M3 Not explicitly detailed-
M4 Not explicitly detailed-

Molecular and Cellular Mechanisms of N Methylcarbamylcholine Action

Regulation of Neurotransmitter Release

N-methylcarbamylcholine (MCC), a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, plays a significant role in modulating the release of various neurotransmitters in the brain. nih.govnih.gov Its actions are primarily mediated through the activation of presynaptic nAChRs, leading to a cascade of events that influence neuronal communication. nih.gov

MCC has been shown to enhance the release of acetylcholine (ACh) in specific brain regions, a process that is critical for cholinergic transmission and associated cognitive functions. nih.govjneurosci.org

The primary mechanism by which MCC facilitates ACh outflow is through the direct activation of presynaptic nAChRs located on cholinergic nerve terminals. nih.gov This activation leads to an increase in spontaneous ACh release. nih.gov The effect of MCC on ACh release is antagonized by nicotinic antagonists such as dihydro-β-erythroidine and d-tubocurarine, confirming the involvement of nAChRs. nih.gov Notably, this enhancement of ACh release is not affected by tetrodotoxin, suggesting a direct action on the nerve terminal rather than a dependence on action potentials. nih.gov

The modulatory effect of MCC on ACh release exhibits significant regional differences within the brain. nih.gov Studies have demonstrated that MCC significantly enhances spontaneous ACh release from slices of the hippocampus and frontal cortex. nih.gov However, it does not produce a similar effect in striatal slices. nih.gov This regional specificity suggests that the regulation of ACh release by presynaptic nAChRs varies across different brain areas, which could be attributed to differences in the density or subtype of nAChRs present in these regions. nih.gov For instance, the maximal density of N-[3H]methylcarbamylcholine binding sites is highest in the frontal cortex and lowest in the hippocampus. nih.gov

Table 1: Regional Effects of this compound on Acetylcholine Release

Brain RegionEffect on Spontaneous ACh Release
HippocampusEnhanced
Frontal CortexEnhanced
StriatumNo effect

The facilitation of ACh release by MCC appears to be independent of muscarinic receptor activity. nih.gov The muscarinic antagonist atropine (B194438) does not block the MCC-induced increase in ACh release from hippocampal and frontal cortical slices. nih.gov This finding further underscores the specific action of MCC on nicotinic receptors to modulate ACh outflow. In contrast, muscarinic autoreceptors, which are of the M2 subtype, generally act as negative feedback mechanisms, inhibiting ACh release. nih.gov Blockade of these M2 receptors with antagonists like AF-DX 116 has been shown to enhance evoked ACh release, a mechanism distinct from the action of MCC. jneurosci.org

Beyond its influence on cholinergic systems, the activation of nAChRs can also modulate the release of monoamine neurotransmitters. nih.gov The stimulation of nAChRs can lead to the release of dopamine (B1211576), norepinephrine, and serotonin (B10506). nih.gov While direct studies on the specific effects of this compound on these systems are less detailed, the general understanding of nAChR function suggests a potential for MCC to influence monoaminergic neurotransmission. nih.govnih.govmdpi.com For instance, other nicotinic agonists have been shown to evoke dopamine release from striatal synaptosomes and noradrenaline release from hippocampal synaptosomes. nih.gov The interconnectivity of these neurotransmitter systems means that alterations in one can have cascading effects on the others. nih.gov

Facilitation of Acetylcholine Outflow

Ion Channel Permeability and Cationic Flux through Ligand-Gated Ion Channels

Nicotinic acetylcholine receptors are a class of ligand-gated ion channels. nih.gov When an agonist like this compound binds to these receptors, it induces a conformational change in the receptor protein, opening a central pore. wikipedia.org This pore is permeable to cations, primarily sodium (Na+) and calcium (Ca2+). nih.gov The influx of these positively charged ions through the channel leads to depolarization of the cell membrane. jneurosci.org This depolarization at presynaptic terminals can trigger the opening of voltage-gated calcium channels, leading to a further increase in intracellular calcium concentration and subsequent neurotransmitter release. researchgate.net The permeability of nAChRs to calcium is a particularly important aspect of their function, as calcium acts as a crucial second messenger in numerous cellular signaling cascades. nih.gov The rate of ion transport through these channels is remarkably high, often reaching millions of ions per second. nih.gov

Intracellular Signal Transduction Pathways

The binding of this compound to its target receptors, primarily muscarinic acetylcholine receptors (mAChRs), initiates a cascade of intracellular events that ultimately dictate the cellular response. These signaling pathways are complex and can vary depending on the specific receptor subtype expressed in a given cell. The two principal pathways involve G protein-coupled receptors and the subsequent activation of downstream signaling cascades.

This compound, acting as an agonist at muscarinic receptors, triggers intracellular signaling through heterotrimeric G proteins. Muscarinic receptors are classic examples of G protein-coupled receptors (GPCRs), which are characterized by their seven-transmembrane spanning domains. nih.govwikipedia.org The specific G protein activated depends on the muscarinic receptor subtype to which this compound binds.

The M2 muscarinic receptors, for instance, are coupled to the Gi/o family of G proteins. mdpi.comresearchgate.net Activation of M2 receptors by an agonist leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.comfrontiersin.orgsigmaaldrich.com

Conversely, M3 muscarinic receptors are primarily coupled to the Gq family of G proteins. wikipedia.orgreactome.org Upon activation by an agonist, the Gαq subunit activates the enzyme phospholipase C (PLC). reactome.orgsigmaaldrich.comwikipedia.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com Some evidence also suggests that M3 receptors can couple to other G proteins, such as Gi and Gs, indicating a more promiscuous nature of its signaling capabilities. nih.govnih.gov

Receptor SubtypePrimary G Protein CoupledEffector EnzymePrimary Second Messengers
M2 Gi/oAdenylyl Cyclase (inhibited)↓ cAMP
M3 GqPhospholipase C (activated)↑ IP3, ↑ DAG
M3 (alternative) Gi, GsAdenylyl Cyclase (inhibited/activated)↓/↑ cAMP

The initial signals generated by G protein activation are further propagated and amplified by downstream signaling cascades, often involving the activation of various protein kinases. These kinases, in turn, phosphorylate a multitude of target proteins, leading to changes in cellular function.

Activation of Protein Kinase C (PKC): The DAG produced following M3 receptor activation is a key activator of protein kinase C (PKC). nih.govideayabio.com Conventional and novel PKC isoforms are recruited to the cell membrane by DAG, where they become active. wikipedia.org Research has indicated that this compound can elicit responses that are mediated by PKCγ and PKCε isoforms. Furthermore, a novel signaling pathway has been described for M2 receptors that involves the Gβγ subunit stimulating phosphoinositide 3-kinase gamma (PI-3Kγ). This leads to the formation of phosphatidylinositol 3,4,5-trisphosphate (PIP3) and the subsequent activation of atypical protein kinase C (aPKC). researchgate.net Activated PKC isoforms have a wide array of downstream targets, including proteins involved in gene expression, cell proliferation, and cytoskeletal organization. nih.govnih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Evidence suggests that this compound can lead to the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. tmc.edu The MAPK/ERK pathway is a crucial signaling cascade that regulates a variety of cellular processes, including cell growth, differentiation, and survival. patsnap.comwikipedia.org The activation of ERK can be initiated by upstream signals originating from both Gq/PKC and Gi/o/Gβγ pathways. nih.gov For example, PKC can activate the MAPK pathway at multiple levels, and Gβγ subunits can also contribute to ERK activation.

The intricate interplay between these G protein-coupled receptor pathways and the downstream signaling cascades allows for a highly regulated and specific cellular response to this compound. The ultimate physiological effect is determined by the specific complement of receptors, G proteins, and downstream signaling molecules present within a particular cell type.

Initiating ReceptorKey Second Messenger/EffectorDownstream Kinase Activated
M3 (via Gq) Diacylglycerol (DAG)Protein Kinase C (PKC) (conventional & novel isoforms)
M2 (via Gβγ) Phosphoinositide 3-kinase γ (PI-3Kγ)Atypical Protein Kinase C (aPKC)
M2/M3 Multiple upstream signalsExtracellular signal-regulated kinase (ERK/MAPK)

Structure Activity Relationships Sar and Rational Design of N Methylcarbamylcholine Analogs

Elucidation of Structural Determinants for Receptor Selectivity and Efficacy

The selectivity and efficacy of N-methylcarbamylcholine analogs at different nAChR subtypes are dictated by specific structural features of the ligand. nih.gov Key determinants include the nature of the quaternary ammonium (B1175870) group and the substitutions on the N-alkylcarbamyl moiety.

Role of Quaternary Ammonium Moiety in Receptor Binding and Membrane Permeability

The quaternary ammonium group is a critical pharmacophoric element for cholinergic agonists, playing a central role in receptor binding. nih.gov This positively charged moiety engages in a cation-π interaction with a conserved tryptophan residue within the agonist binding site of nAChRs. pnas.org This interaction is a fundamental contributor to the binding affinity of agonists like acetylcholine (B1216132) and its analogs. nih.govpnas.org

The permanent positive charge of the quaternary ammonium group, however, limits the molecule's ability to penetrate membranes, including the blood-brain barrier. uomustansiriyah.edu.iq This is a significant consideration in the design of centrally acting nAChR ligands. The size and shape of the substituents on the quaternary nitrogen can also influence receptor subtype selectivity. For instance, increasing the size of the N-alkyl groups on a quaternary ammonium core can lead to a loss of efficacy at certain nAChR subtypes, such as the α7 receptor. nih.gov

The interaction of the quaternary ammonium group is not the sole determinant of binding. A hydrogen bond acceptor, typically a carbonyl oxygen or the nitrogen of a pyridine (B92270) ring, is another essential feature of the nicotinic pharmacophore. benthamdirect.compnas.org This acceptor interacts with a backbone NH group across the subunit interface of the receptor. pnas.org

Impact of N-Alkylcarbamyl Substitutions

Modifications to the N-alkylcarbamyl portion of this compound significantly influence the compound's interaction with the receptor, affecting both affinity and efficacy. Studies on various N-alkylcarbamyl esters of choline (B1196258) have demonstrated that these substitutions can confer selectivity for nicotinic receptors over muscarinic receptors. nih.gov

The size and nature of the alkyl group can modulate the agonist's potency and selectivity. For example, in a series of related compounds, detrimental steric effects were identified as a major factor influencing receptor affinity. nih.govresearchgate.net This suggests that the binding pocket has specific spatial constraints, and bulky substituents on the N-alkylcarbamyl moiety may hinder optimal binding. The replacement of the N-methylamide moiety with other groups, such as a sulfonamide linker, has been explored in the design of other receptor ligands to improve properties like bioavailability. mdpi.com

Synthetic Methodologies for this compound Derivatives and Probes

The synthesis of this compound derivatives and related probes is essential for exploring SAR and developing new therapeutic agents. nih.gov These synthetic efforts often focus on creating a diverse library of analogs with systematic variations in their chemical structure.

Common synthetic strategies involve the modification of the choline backbone or the carbamyl group. For instance, various N-alkylcarbamyl esters of choline can be synthesized to investigate the impact of different alkyl substitutions on receptor activity. nih.gov More complex derivatives, such as conformationally restricted analogs, have also been synthesized to probe the bioactive conformation of nicotinic agonists. nih.gov

The synthesis of radiolabeled analogs, for example with iodine-131, is crucial for their use as probes in binding assays and for in vivo imaging studies. rsc.org The development of efficient synthetic routes, including multicomponent reactions and the use of greener solvents like glycerol, is an ongoing area of research to produce these compounds in a more atom-economical and environmentally friendly manner. openmedicinalchemistryjournal.comelsevierpure.com

Computational and Theoretical Approaches in SAR Studies

Computational and theoretical methods are powerful tools that complement experimental approaches in understanding the SAR of this compound and its analogs. These in silico techniques provide valuable insights into ligand-receptor interactions at the molecular level, guiding the rational design of new compounds. acs.orgdovepress.com

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used computational technique to predict the preferred binding orientation and affinity of a ligand to its receptor target. researchgate.netjscimedcentral.com In the context of this compound analogs, docking studies can help visualize how different substitutions on the molecule interact with the amino acid residues in the nAChR binding site. dovepress.comfip.org These simulations can rationalize the observed SAR and predict the activity of novel, unsynthesized compounds. dovepress.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of the binding pose and the conformational changes that occur upon ligand binding. elsevierpure.comnih.gov MD simulations have been used to study the binding of various agonists to nAChRs, providing insights into the allosteric modulation of the receptor and the molecular determinants of agonist efficacy. nih.govpsu.edu

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. benthamdirect.com For nicotinic agonists, the key pharmacophoric features include a cationic center and a hydrogen bond acceptor. benthamdirect.compnas.org Pharmacophore models serve as a template for designing new ligands with the desired activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. researchgate.netacs.org These studies generate 3D contour maps that indicate regions where steric bulk, positive or negative charge, and other properties are favorable or unfavorable for activity. researchgate.netacs.org QSAR models have been successfully applied to various series of nicotinic agonists to guide the design of new, more potent, and selective compounds. nih.govnih.gov

Interactive Data Table: Key Structural Features and Their Impact

Structural FeatureRole in Receptor InteractionImpact on Activity/Selectivity
Quaternary Ammonium Moiety Cation-π interaction with aromatic residues in the binding site. nih.govpnas.orgEssential for binding affinity. pnas.org Limited membrane permeability. uomustansiriyah.edu.iq Size of substituents can influence selectivity. nih.gov
N-Alkylcarbamyl Group Hydrogen bonding and steric interactions within the binding pocket. pnas.orgnih.govSubstitutions can confer selectivity for nicotinic vs. muscarinic receptors. nih.gov Steric bulk can be detrimental to affinity. nih.govresearchgate.net
Ester Linkage Contributes to the overall conformation and electronic properties.An intact ester group is generally important for potent anticholinergic activity. jove.com

Methodological Paradigms Employing N Methylcarbamylcholine in Cholinergic Research

In Vitro Experimental Systems

In vitro methodologies allow for the study of N-methylcarbamylcholine's effects in controlled environments, isolated from the complexities of a whole organism. These systems are fundamental for elucidating the compound's direct interactions with nAChRs.

Membrane Binding Assays with Radioligands ([3H]this compound)

One of the most significant applications of this compound in cholinergic research is in the form of its tritiated isotopologue, [3H]this compound. This radioligand is instrumental in membrane binding assays to quantify and characterize nicotinic receptors in various tissues.

Research has demonstrated that [3H]this compound binds specifically and with high affinity to neuronal nAChRs. nih.govnih.gov In studies using rat cerebral cortex membranes, this radioligand bound to a single population of sites with high affinity. nih.gov The binding is saturable, indicating a finite number of receptors. nih.gov The specificity of [3H]this compound for nicotinic sites is a distinct advantage over other radioligands like acetylcholine (B1216132) or nicotine, which may have less selectivity. nih.gov

Competition assays have confirmed the nicotinic selectivity of [3H]this compound binding. Nicotinic agonists and antagonists potently inhibit its binding, whereas muscarinic agents are poor displacers. nih.govnih.gov For instance, when muscarinic acetylcholine sites are blocked by atropine (B194438), [3H]this compound continues to bind specifically to nicotinic sites. nih.gov Conversely, when nicotinic sites are blocked by nicotine, there is no specific binding of [3H]this compound to potential muscarinic sites. nih.gov

The binding parameters of [3H]this compound have been determined in various rat brain regions, revealing regional differences in nicotinic receptor density. The frontal cortex exhibits the highest density of binding sites, while the hippocampus shows the lowest. nih.gov

Brain RegionBinding Affinity (Kd) (nM)Receptor Density (Bmax) (fmol/mg protein)
Cerebral Cortex11.0118.4
Frontal Cortex-Highest
Hippocampus-Lowest
Striatum--

Binding characteristics of [3H]this compound in different rat brain regions. Data compiled from multiple sources. nih.govnih.gov

Isolated Tissue Preparations (e.g., Sympathetic Ganglia, Smooth Muscle, Adrenal Medulla)

Isolated tissue preparations are invaluable for studying the functional consequences of this compound's interaction with nAChRs in a more integrated, yet still controlled, setting.

In rat isolated sympathetic ganglia, this compound induces depolarization, an effect that is inhibited by the nicotinic antagonist d-tubocurarine but not by the muscarinic antagonist atropine. nih.gov This demonstrates its agonist activity at ganglionic nAChRs. Prolonged exposure to this compound can lead to a desensitization of the nicotinic response, blocking the compound action potential generated by pre-ganglionic stimulation. nih.gov

The compound's effects on the adrenal medulla have been investigated using cultured adrenal medullary cells. This compound stimulates the release of [3H]noradrenaline from these cells, an action largely prevented by the nicotinic antagonist mecamylamine (B1216088), with atropine showing less of a blockade. nih.gov

Studies on smooth muscle preparations have further elucidated the pharmacological profile of this compound. It causes contraction of the frog isolated rectus abdominis muscle, an effect completely blocked by d-tubocurarine. nih.gov In the rat isolated ileum, this compound also induces contraction, but this effect is entirely blocked by atropine, indicating a muscarinic action in this tissue, although it is significantly less potent than carbachol (B1668302). nih.gov

Brain Slice Preparations for Neurotransmitter Release and Electrophysiology

Acute brain slice preparations are a critical tool for examining the effects of this compound on synaptic transmission and neuronal excitability within intact neural circuits. nih.govnih.govhun-ren.hu This ex vivo technique preserves the local cellular architecture, allowing for more physiologically relevant investigations.

Studies using brain slices from the rat hippocampus and frontal cortex have shown that this compound significantly enhances the spontaneous release of acetylcholine. nih.gov This effect is antagonized by the nicotinic antagonists dihydro-beta-erythroidine (B1215878) and d-tubocurarine, but not by the muscarinic antagonist atropine or the alpha-bungarotoxin. nih.gov This suggests that this compound acts on presynaptic nAChRs located on cholinergic terminals to modulate neurotransmitter release. nih.gov

Interestingly, this modulatory effect of this compound on acetylcholine release displays regional specificity. While it is prominent in the hippocampus and frontal cortex, it is not observed in striatal slices. nih.gov This highlights the differential regulation of acetylcholine release by nicotinic receptors across various brain regions. nih.gov Furthermore, the this compound-induced increase in acetylcholine release is not affected by tetrodotoxin, indicating a direct action on the nerve terminal rather than being dependent on action potential propagation. nih.gov

Ex Vivo Analytical Techniques

Ex vivo techniques are employed to analyze tissues after in vivo or in vitro manipulations, providing a snapshot of receptor distribution and density.

Quantitative Receptor Autoradiography for Distribution Mapping

Quantitative receptor autoradiography using [3H]this compound is a powerful technique to visualize and quantify the neuroanatomical distribution of nicotinic receptors in the brain. nih.govnih.gov This method involves incubating slide-mounted tissue sections with the radioligand and then exposing them to film or imaging plates to detect the radioactivity.

Autoradiographic studies have revealed a heterogeneous distribution of [3H]this compound binding sites in the rat brain. nih.govnih.gov The highest densities of these nicotinic receptors are found in the interpeduncular nucleus, various thalamic nuclei, the medial habenular nucleus, and the superior colliculus. nih.govnih.gov Moderate densities are observed in the anterior cingulate cortex, nucleus accumbens, the zona compacta of the substantia nigra, and the ventral tegmental area. nih.gov Most other brain regions exhibit low densities of binding sites. nih.gov This distribution pattern is consistent with that reported for other nicotinic radioligands. nih.gov

The binding of [3H]this compound in these autoradiographic preparations is specific, saturable, and of high affinity. nih.gov Data analysis from these studies indicates a single population of binding sites with a high affinity. nih.gov

Brain RegionReceptor Density
Interpeduncular NucleusHigh
Thalamic NucleiHigh
Medial Habenular NucleusHigh
Superior ColliculusHigh
Layers III/IV of the CortexHigh
Anterior Cingulate CortexModerate
Nucleus AccumbensModerate
Substantia Nigra (Zona Compacta)Moderate
Ventral Tegmental AreaModerate

Relative densities of [3H]this compound binding sites in various rat brain regions as determined by autoradiography. nih.govnih.gov

Biochemical Analysis of Receptor Density and Function in Tissue Homogenates

Biochemical analysis of tissue homogenates provides a quantitative measure of receptor density and can be used to assess the functional integrity of receptors. These methods often complement binding assays and autoradiography.

The determination of maximal binding capacity (Bmax) from saturation binding assays using [3H]this compound in tissue homogenates provides a direct measure of the total number of nicotinic receptors in a given tissue sample. For instance, studies on rat cerebral cortex homogenates have quantified the Bmax for [3H]this compound binding, providing a baseline for nicotinic receptor density in this brain region. nih.gov

These biochemical approaches are crucial for understanding how receptor density may change in response to various physiological or pathological conditions, or following chronic drug exposure. By comparing the Bmax values between different experimental groups, researchers can infer upregulation or downregulation of nicotinic receptors.

The functional aspect of the receptors in tissue homogenates can be indirectly assessed through binding competition experiments. The ability of various known nicotinic agonists and antagonists to displace [3H]this compound binding in a concentration-dependent manner confirms the functional integrity of the receptor's binding site. The relative potencies of these competing compounds can also help in characterizing the pharmacological subtype of the nicotinic receptors present in the tissue homogenate.

In Vivo Research Models

In the study of cholinergic systems, in vivo research models are indispensable for understanding the complex physiological and behavioral roles of nicotinic acetylcholine receptors (nAChRs). This compound, a selective nicotinic agonist, serves as a critical pharmacological tool in these models. Its application in methodologies such as microdialysis, radiotracer development, and animal behavioral studies has provided significant insights into the function of cholinergic pathways in the living brain.

Microdialysis for Real-time Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to sample and measure the concentration of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, behaving animals. nih.govnih.gov This method allows researchers to monitor the real-time dynamics of neurotransmitter release in response to pharmacological challenges. While direct in vivo microdialysis studies featuring this compound are not extensively detailed in published literature, its known mechanism of action makes it a prime candidate for such investigations to probe nicotinic receptor function.

By administering this compound, either systemically or directly into a brain region via the microdialysis probe, researchers can stimulate nAChRs and measure the subsequent changes in the levels of various neurotransmitters. For example, based on in vitro findings, stimulating nAChRs with this compound is expected to evoke the release of acetylcholine and dopamine (B1211576). nih.gov A microdialysis experiment would allow for the real-time quantification of this effect, providing crucial data on the presynaptic control of neurotransmitter release by nicotinic receptors.

The table below illustrates the expected findings from a hypothetical in vivo microdialysis study using this compound, based on its known pharmacological profile.

ParameterDescriptionExpected Outcome with this compound AdministrationRationale
Analyte AcetylcholineIncreased extracellular levels in target brain regions (e.g., hippocampus, prefrontal cortex).Stimulation of presynaptic nAChRs on cholinergic terminals enhances acetylcholine release.
Analyte DopamineIncreased extracellular levels in the striatum and nucleus accumbens.Activation of nAChRs on dopaminergic terminals modulates and facilitates dopamine release. nih.gov
Temporal Resolution Minute-by-minuteRapid, transient increase in neurotransmitter levels post-administration.Allows for the characterization of the onset and duration of the drug's effect on neurotransmitter release.
Spatial Resolution Brain-region specificEffects localized to the brain region where the microdialysis probe is implanted.Demonstrates the site-specific action of this compound on cholinergic pathways.

Application in Radiotracer Development for Molecular Imaging (e.g., PET ligands for nAChRs)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are vital for visualizing and quantifying neurotransmitter receptors in the living human brain. The development of specific radiotracers is fundamental to this process. nih.govnih.gov this compound has been successfully developed into a radioligand for studying neuronal nAChRs.

Specifically, the tritiated form, [3H]this compound (also known as [3H]methyl-carbachol), has been characterized as a stable and highly selective radioligand for nAChRs in the brain. nih.gov Studies using this radiotracer have demonstrated its ability to bind with high affinity to nicotinic sites, allowing for their quantification and anatomical mapping. nih.gov Its high selectivity for nicotinic over muscarinic receptors is a distinct advantage compared to other cholinergic radioligands. nih.gov Autoradiographic studies with [3H]this compound have revealed high densities of nAChRs in brain regions such as the thalamic nuclei, superior colliculus, and specific cortical layers. nih.gov

The binding characteristics of [3H]this compound in rat cerebral cortex membranes are summarized in the table below.

Binding ParameterValueSignificance
Dissociation Constant (Kd) 11.0 nMIndicates high binding affinity of the radioligand for nicotinic acetylcholine receptors. nih.gov
Maximum Binding Capacity (Bmax) 118.4 fmol/mg proteinRepresents the total density of nicotinic acetylcholine receptors in the tissue sample. nih.gov
Hill Coefficient 0.92A value close to 1.0 suggests binding to a single population of non-cooperative sites. nih.gov
Receptor Specificity High for nAChRsBinding is potently inhibited by nicotinic agents but only poorly displaced by muscarinic agents, confirming its selectivity. nih.gov

Pharmacological Dissection of Cholinergic Pathways in Animal Behavioral Models

This compound serves as a valuable tool for the pharmacological dissection of cholinergic pathways in animal behavioral models. As an analogue of carbachol with selectivity for nicotinic receptors, it allows researchers to investigate the specific contribution of nAChR activation to various physiological and behavioral processes, distinguishing these from muscarinic effects. nih.gov

Studies in animal models have used this compound to explore the role of nAChRs in functions such as sympathetic ganglia transmission, adrenal medulla secretion, and central neurotransmitter release. For instance, systemic administration in rats has been shown to produce cardiovascular effects similar to nicotine, which are blockable by nicotinic antagonists. nih.gov Furthermore, it has been demonstrated to stimulate the release of dopamine from striatal synaptosomes, a key process in reward and motor control pathways. nih.gov These applications help to elucidate the downstream consequences of nAChR activation in complex, integrated systems.

The following table summarizes key research findings from pharmacological studies using this compound in various animal models.

Experimental ModelKey Finding with this compoundImplication for Cholinergic Pathways
Rat Isolated Sympathetic Ganglia Caused depolarization that was inhibited by the nicotinic antagonist d-tubocurarine.Demonstrates agonist activity at ganglionic nAChRs, crucial for autonomic nervous system function. nih.gov
Cultured Adrenal Medullary Cells Stimulated the release of [3H]noradrenaline, an effect largely inhibited by the nicotinic antagonist mecamylamine.Highlights the role of nAChRs in modulating catecholamine release from the adrenal gland. nih.gov
Rat Striatal Synaptosomes Stimulated the release of [3H]dopamine, an effect inhibited by mecamylamine but not the muscarinic antagonist atropine.Confirms the involvement of presynaptic nAChRs in the regulation of dopamine release in the central nervous system. nih.gov
Intact Rat (in vivo) Intravenous injection produced a transient decrease followed by a sustained rise in blood pressure, similar to nicotine.Illustrates the systemic cardiovascular effects mediated by the activation of peripheral nAChRs. nih.gov

N Methylcarbamylcholine As a Research Probe for Cholinergic System Exploration

Elucidating Nicotinic Acetylcholine (B1216132) Receptor Subtype Function and Diversity

The diverse family of nAChRs, composed of various combinations of 17 identified subunits (α1-10, β1-4, γ, δ, and ε), presents a significant challenge for pharmacological dissection. nih.govguidetopharmacology.org N-methylcarbamylcholine is a key agent in this endeavor, helping to functionally and anatomically distinguish between these varied receptor subtypes. nih.govnih.gov Its tritiated form, [3H]this compound, serves as a specific radioligand for neuronal nAChRs, enabling their visualization and quantification in brain tissue. nih.gov Studies using this radioligand have revealed high densities of these receptors in brain regions such as the interpeduncular nucleus, various thalamic nuclei, the superior colliculus, and specific cortical layers, a distribution that aligns with that identified by other nicotinic radioligands. nih.gov

A primary application of this compound is distinguishing between neuronal and muscle-type nAChRs, which differ significantly in their subunit composition. nih.govfrontiersin.org Muscle nAChRs are typically composed of α1, β1, δ, and either ε (adult) or γ (fetal) subunits, while neuronal nAChRs consist of combinations of α2–α6 and β2–β4 subunits or are homomers of α7 subunits. guidetopharmacology.orgfrontiersin.org

This compound demonstrates marked selectivity for neuronal nAChRs. nih.govnih.gov In comparative studies, this compound effectively depolarized rat sympathetic ganglia (a neuronal preparation), an effect that was inhibited by the nicotinic antagonist d-tubocurarine. nih.gov Conversely, while it also contracted the frog rectus abdominis muscle, its effects differed from the mixed muscarinic-nicotinic agonist carbachol (B1668302). nih.gov This selectivity is further underscored by binding studies where [3H]this compound shows high-affinity, saturable, and specific binding to neuronal nAChRs in rat cerebral cortex membranes, with poor displacement by muscarinic agents. nih.gov

Table 1: Differential Effects of this compound on Neuronal vs. Muscle Nicotinic Receptors
Preparation TypeModel SystemObserved Effect of this compoundAntagonist InhibitionReference
NeuronalRat Isolated Sympathetic GangliaDepolarizationInhibited by d-tubocurarine (nicotinic antagonist) nih.gov
NeuronalCultured Adrenal Medullary CellsStimulated [3H]noradrenaline releaseLargely inhibited by mecamylamine (B1216088) (nicotinic antagonist) nih.gov
MuscleFrog Isolated Rectus Abdominis MuscleContractionCompletely blocked by d-tubocurarine nih.gov

Nicotinic acetylcholine receptors exist not only on the cell surface where they mediate synaptic transmission but also in intracellular compartments, representing pools of newly synthesized or recycling receptors. nih.govresearchgate.net Distinguishing these two populations is crucial for understanding receptor trafficking and upregulation. This compound, particularly in its radiolabeled form, is a valuable tool for this purpose.

As a quaternary amine, this compound's ability to cross cell membranes can be limited. In functional assays on living cells, its effects, such as ion flux or neurotransmitter release, primarily reflect the activity of nAChRs expressed on the cell surface. In contrast, when [3H]this compound is applied to tissue homogenates or permeabilized cells, it can access and bind to the total receptor population, including both surface and intracellular sites. nih.gov By comparing the results from functional assays (surface receptors) with binding data from homogenates (total receptors), researchers can infer the relative sizes and functional status of the surface and intracellular receptor pools.

Investigating Regulatory Mechanisms of Acetylcholine Release (Autoreceptors)

This compound is used to probe the function of presynaptic nAChRs that act as autoreceptors, modulating the release of acetylcholine (ACh). These autoreceptors typically provide a positive feedback mechanism, where ACh in the synapse activates them to enhance further ACh release.

A key study demonstrated that this compound enhances spontaneous ACh release from brain slices of the hippocampus, cerebral cortex, and cerebellum in rats. nih.gov This facilitatory effect confirms its agonist activity at these presynaptic autoreceptors and provides a method for assessing their functional integrity. By applying this compound, researchers can directly stimulate these regulatory receptors and measure the resulting change in neurotransmitter output, thereby isolating and studying this specific feedback loop within the cholinergic system. nih.gov

Developmental Neuropharmacology: Ontogenic Profiles of Cholinergic Receptors

The expression, subunit composition, and distribution of nAChRs undergo significant changes throughout brain development, influencing critical processes like neuronal migration, differentiation, and synapse formation. frontiersin.orgdntb.gov.ua Understanding these developmental trajectories is fundamental to developmental neuropharmacology.

Using [3H]this compound as a radioligand in autoradiographic studies at different developmental stages (e.g., embryonic, postnatal, and adult) allows for the mapping of nAChR density and distribution over time. Such "ontogenic profiles" reveal when and where specific nAChR subtypes appear, mature, and are pruned. This provides insight into the changing role of nicotinic signaling in constructing neural circuits and can help identify critical periods when the system may be vulnerable to disruption.

Studying Age-Related Alterations in Cholinergic Receptor Function and Density

The cholinergic system is known to undergo significant changes during aging, which are often linked to cognitive decline. nih.gov this compound has been a critical tool in preclinical studies aimed at understanding these age-related alterations in nAChR function and density.

In a study comparing young (3-month-old), adult (9-month-old), and aged (27-month-old) rats, researchers used both functional assays and binding studies with this compound. nih.gov The results showed that the ability of this compound to enhance spontaneous ACh release via autoreceptors was only modestly altered in aged rats. nih.gov However, radioligand binding assays using [3H]this compound revealed that the actual density of nicotinic binding sites was markedly reduced in the striatum, hippocampus, cerebral cortex, and thalamus of the aged animals. nih.gov This suggests a potential compensatory mechanism or a dissociation between receptor number and function in the aging brain. nih.gov

Table 2: Age-Related Changes in Nicotinic Receptor Function and Density in Rat Brain
ParameterMeasurement MethodBrain Regions TestedFinding in Aged (27-month) vs. Young RatsReference
Autoreceptor FunctionThis compound-induced ACh release from brain slicesHippocampus, Cerebral Cortex, CerebellumModestly altered nih.gov
Receptor Density[3H]this compound binding in homogenatesStriatum, Hippocampus, Cerebral Cortex, ThalamusMarkedly reduced nih.gov

Contributions to Understanding Cholinergic System Involvement in Preclinical Models of Neurological Research

Translational, preclinical research using animal models is essential for understanding the mechanisms of neurological diseases and developing therapeutics. nih.govbiorxiv.org this compound contributes significantly to this research by allowing for the precise examination of the nAChR system, which is implicated in numerous disorders.

For instance, in preclinical models of aging and neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature, this compound is used to assess the functional status of remaining nicotinic receptors. nih.gov The studies on aged rats are a direct example of its use in preclinical models of age-related cognitive decline. nih.gov By revealing that nAChR density decreases significantly with age while some functional responses are partially preserved, such research helps to clarify the complex pathology and identify potential therapeutic targets. nih.gov This fundamental research in animal models provides a basis for understanding how the cholinergic system is affected and how it might be pharmacologically modulated in human neurological conditions. nih.gov

Interplay with Other Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

The cholinergic system does not operate in isolation; it engages in complex interactions with other major neurotransmitter systems, including the dopaminergic and serotonergic systems, to modulate a wide range of physiological and cognitive functions. This compound has proven to be a useful pharmacological tool for dissecting the cholinergic influence on these systems, particularly the dopaminergic system.

Research has shown that this compound, much like nicotine, can stimulate the release of dopamine (B1211576) from rat striatal synaptosomes. This effect is mediated by nicotinic receptors, as it is inhibited by the nicotinic antagonist mecamylamine but not by the muscarinic antagonist atropine (B194438). This finding underscores the role of presynaptic nicotinic receptors in modulating dopamine release, a critical process in reward, motivation, and motor control.

While the interaction between the broader cholinergic and serotonergic systems is well-established, with acetylcholine known to influence serotonin (B10506) release and vice-versa, specific studies utilizing this compound to probe this interaction are less common in the available literature. The selective action of MCC on nicotinic receptors, however, provides a potential avenue for future research to isolate the specific contribution of nAChR activation to the complex interplay between the cholinergic and serotonergic networks.

Comparative Pharmacological Studies with Other Cholinergic Agonists and Antagonists

The utility of this compound as a research probe is best understood through comparative studies with other cholinergic ligands. Its pharmacological profile is characterized by a high affinity and selectivity for nicotinic receptors, distinguishing it from broader-acting agonists like carbachol, which also significantly activates muscarinic receptors.

Radioligand binding assays using [³H]N-methyl-carbamylcholine have demonstrated its high affinity for nicotinic sites in the brain. This binding is potently inhibited by other nicotinic agonists and antagonists, while muscarinic agents have a much weaker effect. In functional studies, the nicotinic--mediated effects of this compound can be effectively blocked by nicotinic antagonists such as d-tubocurarine and mecamylamine, but not by the muscarinic antagonist atropine. For instance, MCC-induced depolarization of sympathetic ganglia and dopamine release are both sensitive to nicotinic but not muscarinic blockade.

Conversely, effects mediated by muscarinic receptors, such as the contraction of the rat ileum, are potently induced by carbachol but to a much lesser extent by this compound. Furthermore, the inositol (B14025) phosphate (B84403) accumulation in cerebral cortical slices, a marker of muscarinic receptor activation, is stimulated by carbachol but not by this compound.

Table 2: Comparative Effects of this compound and Other Cholinergic Ligands

Compound Receptor Selectivity Effect on Dopamine Release (Striatum) Blocked by Mecamylamine Blocked by Atropine
This compound Nicotinic Stimulates Yes No
Nicotine Nicotinic Stimulates Yes No
Carbachol Nicotinic & Muscarinic Stimulates Yes No
Atropine Muscarinic Antagonist No direct effect N/A N/A
d-tubocurarine Nicotinic Antagonist Blocks MCC-induced release N/A N/A

This table provides a summary of the comparative pharmacology based on available research findings.

Q & A

Q. What experimental methodologies are recommended for characterizing N-methylcarbamylcholine binding sites in neural tissues?

Q. How can researchers design studies to evaluate this compound’s effect on acetylcholine (ACh) release?

Use electrophysiological or neurochemical approaches :

  • Stimulated ACh release : Incubate rat cortical slices with [³H]-choline and measure radioactivity outflow during electrical field stimulation (e.g., 3 Hz for 2 min) .
  • Pharmacological modulation : Apply this compound (1–100 µM) and compare pre-/post-stimulation ACh levels. Include nicotinic antagonists (e.g., mecamylamine) to confirm receptor-mediated effects .
  • Calcium dependence : Omit Ca²⁺ from the buffer to assess Ca²⁺-dependency of release mechanisms .
  • Statistical validation : Use paired t-tests for within-study comparisons and ANOVA for dose-response analyses .

Advanced Research Questions

Q. What are the contradictions in reported nicotinic receptor subtype specificity of this compound, and how should they be resolved?

Contradictions :

  • Some studies report α7 nicotinic receptor activation (e.g., inhibition by MLA in rat hippocampus) , while others show no nicotinic involvement in mouse cortex . Resolution strategies :
  • Species/tissue variability : Compare receptor expression profiles across models (e.g., rat vs. mouse, cortical vs. hippocampal tissue) .
  • Concentration gradients : Test lower doses (1–10 µM) to avoid off-target effects observed at high concentrations (e.g., 100 µM) .
  • Orthosteric vs. allosteric modulation : Use selective antagonists (e.g., α-cobratoxin for α7) and assess binding kinetics via Schild analysis .

Q. How does this compound’s dual role as an agonist and ACh release modulator impact experimental interpretations in cognitive studies?

  • Mechanistic complexity : The compound directly activates nicotinic receptors while enhancing endogenous ACh release, complicating dose-response relationships .
  • Experimental design :
  • Use dual-control paradigms : Compare effects in wild-type vs. α7-knockout models to isolate receptor-specific actions .
  • Apply microdialysis in vivo to measure real-time ACh fluctuations in response to localized this compound infusions .
    • Data interpretation : Distinguish presynaptic (release modulation) and postsynaptic (receptor activation) effects via kinetic analyses of ACh turnover .

Q. What methodological pitfalls arise when studying this compound in age-related cholinergic dysfunction models?

  • Confounding factors in aged models :
  • Reduced receptor density: Normalize doses to Bmax values from binding assays .
  • Compensatory mechanisms: Include young and aged cohorts treated with cholinesterase inhibitors (e.g., neostigmine) to assess additive effects .
    • Behavioral vs. biochemical endpoints :
  • Correlate Morris water maze performance with hippocampal ACh release data to validate functional relevance .
    • Replication standards : Ensure ≥3 independent replicates per group to address variability in aged populations .

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